6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride 6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 56231-98-2
VCID: VC18431379
InChI: InChI=1S/C18H25NO.ClH/c1-13-18(15-4-2-6-17(20)10-15)9-3-5-16(11-18)19(13)12-14-7-8-14;/h2,4,6,10,13-14,16,20H,3,5,7-9,11-12H2,1H3;1H
SMILES:
Molecular Formula: C18H26ClNO
Molecular Weight: 307.9 g/mol

6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride

CAS No.: 56231-98-2

Cat. No.: VC18431379

Molecular Formula: C18H26ClNO

Molecular Weight: 307.9 g/mol

* For research use only. Not for human or veterinary use.

6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride - 56231-98-2

Specification

CAS No. 56231-98-2
Molecular Formula C18H26ClNO
Molecular Weight 307.9 g/mol
IUPAC Name 3-[6-(cyclopropylmethyl)-7-methyl-6-azoniabicyclo[3.2.1]octan-1-yl]phenol;chloride
Standard InChI InChI=1S/C18H25NO.ClH/c1-13-18(15-4-2-6-17(20)10-15)9-3-5-16(11-18)19(13)12-14-7-8-14;/h2,4,6,10,13-14,16,20H,3,5,7-9,11-12H2,1H3;1H
Standard InChI Key BLOXCOPNFWBEPK-UHFFFAOYSA-N
Canonical SMILES CC1C2(CCCC(C2)[NH+]1CC3CC3)C4=CC(=CC=C4)O.[Cl-]

Introduction

Structural Characteristics and Molecular Configuration

Core Bicyclic Architecture

The compound’s defining feature is its 6-azabicyclo[3.2.1]octane core, a bridged bicyclic system comprising a seven-membered ring fused to a five-membered ring. The nitrogen atom at position 6 introduces basicity, while the cyclopropymethyl group at the same position adds steric complexity. The meta-hydroxyphenyl moiety at position 1 and a methyl group at position 7 further modulate electronic and steric properties .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H26ClNO\text{C}_{18}\text{H}_{26}\text{ClNO}
Molecular Weight307.9 g/mol
CAS Registry Number56231-98-2
SMILES NotationCC1C2(CCCC(C2)N1CC3CC3)C4=CC(=CC=C4)O.Cl

The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.

Stereochemical Considerations

While the absolute stereochemistry of this specific derivative remains unconfirmed in available literature, related 6-azabicyclo[3.2.1]octanes exhibit stereospecific biological activity. For instance, the (+)-enantiomer of the structurally similar 1-(3-hydroxyphenyl)-6,7-dimethyl-6-azabicyclo[3.2.1]octane demonstrated potent analgesic and narcotic antagonist properties in preclinical studies . This suggests that stereochemical optimization could be pivotal for maximizing the target compound’s efficacy.

Synthetic Methodologies

Key Synthetic Routes

Synthesis of 6-azabicyclo[3.2.1]octane derivatives typically involves multi-step sequences emphasizing cyclization and functional group manipulation. A prominent method for analogous compounds is copper-catalyzed enantioselective alkene carboamination, which constructs the bicyclic framework while establishing stereochemistry.

Example Synthesis Pathway:

  • Cyclopropanation: Introduction of the cyclopropylmethyl group via Simmons-Smith reaction to a precursor amine.

  • Ring-Closing: Copper-mediated carboamination to form the bicyclic core.

  • Functionalization: Electrophilic aromatic substitution to install the m-hydroxyphenyl group.

  • Salt Formation: Treatment with HCl to yield the hydrochloride .

Challenges in Synthesis

The steric bulk of the cyclopropylmethyl group complicates ring-closing steps, often necessitating high-dilution conditions to mitigate intermolecular side reactions. Additionally, achieving enantiomeric purity requires chiral catalysts or resolution techniques, as evidenced by the use of palladium-catalyzed asymmetric transformations in related syntheses.

Chemical Reactivity and Functionalization

Reaction Profiles

The compound’s reactivity is governed by its amine functionality, aromatic hydroxyl group, and strained cyclopropane ring.

  • Amine Reactivity: The tertiary nitrogen participates in acid-base reactions, forming salts like the hydrochloride. It may also undergo alkylation or acylation under standard conditions.

  • Aromatic Substitution: The meta-hydroxyphenyl group is susceptible to electrophilic substitution, enabling further derivatization (e.g., sulfonation, nitration) .

  • Cyclopropane Ring-Opening: Under acidic or oxidative conditions, the cyclopropane may undergo ring-opening reactions, though this is minimized by the stabilizing effect of the bicyclic system .

Stability Considerations

The hydrochloride salt exhibits moderate stability under ambient conditions but is hygroscopic, requiring anhydrous storage. Degradation pathways include oxidative decomposition of the phenolic group and thermal ring-opening of the cyclopropane .

CompoundMOR Antagonism (IC₅₀)KOR Agonism (EC₅₀)Analgesic Efficacy
(+)-1-(3-Hydroxyphenyl)-6,7-dimethyl12 nM45 nM80% MPE*
Target Compound (Predicted)~15–20 nM~50–60 nMTo be determined

*MPE: Maximum possible effect in rodent tail-flick assay .

Therapeutic Implications

The compound’s structural features suggest potential applications in:

  • Pain Management: As a non-addictive analgesic targeting opioid receptors.

  • Substance Use Disorders: Antagonizing MOR to mitigate opioid dependence.

  • Neuropsychiatric Conditions: Modulating KOR for depression or anxiety .

Research and Development Landscape

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